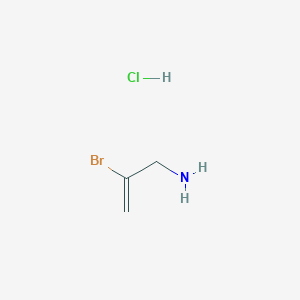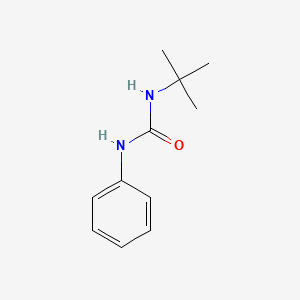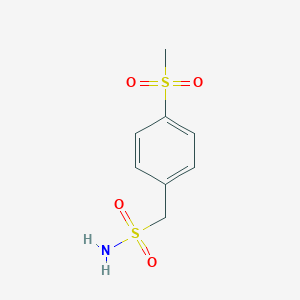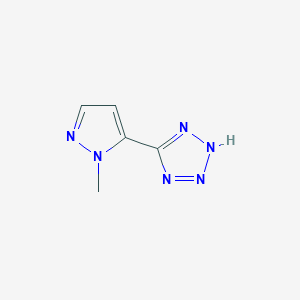
1-ethynyl-1-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethynyl-1-(trifluoromethyl)cyclobutane (ETFCB) is a cyclic compound with a four-membered ring that contains an ethynyl group and a trifluoromethyl group. It is a non-aromatic compound and is of great interest due to its unique structural features. ETFCB has been extensively studied in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
1-ethynyl-1-(trifluoromethyl)cyclobutane has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a model compound for the study of the mechanism of action of cyclobutane-containing molecules. Additionally, it has been used as a probe for the study of the conformational preferences of cyclobutane derivatives. This compound has also been used as a building block for the synthesis of more complex molecules. Furthermore, it has been used as a catalyst in the synthesis of various compounds, such as pharmaceuticals and natural products.
Mécanisme D'action
The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane is not fully understood. However, it is believed that the trifluoromethyl group is responsible for the compound’s unique properties. It is believed that the trifluoromethyl group is able to interact with other molecules due to its increased electronegativity, leading to the formation of new bonds. Additionally, the trifluoromethyl group is believed to be able to stabilize the cyclobutane ring, leading to increased stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal activity in vitro. Additionally, it has been shown to have some antioxidant activity in vitro. Furthermore, it has been shown to have some inhibitory activity against certain enzymes, such as cyclooxygenase and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethynyl-1-(trifluoromethyl)cyclobutane is a useful tool for laboratory experiments due to its unique structural features. It is a non-aromatic compound and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its trifluoromethyl group allows for the formation of new bonds with other molecules, making it a useful building block for the synthesis of more complex molecules. However, this compound is relatively expensive to obtain and is not widely available, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for 1-ethynyl-1-(trifluoromethyl)cyclobutane. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore the compound’s potential applications in various scientific research fields. Furthermore, further research could be conducted to explore the compound’s biochemical and physiological effects. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of various compounds.
Méthodes De Synthèse
The synthesis of 1-ethynyl-1-(trifluoromethyl)cyclobutane is typically achieved through a two-step process. The first step involves the formation of an ethynyl-substituted cyclobutane by the reaction of 2-bromo-2-methylpropane and an alkynyl halide in the presence of a base. The second step involves the substitution of the bromine atom with a trifluoromethyl group. This is accomplished by treating the ethynyl-substituted cyclobutane with trifluoromethanesulfonic acid (TFSA) in the presence of a base.
Propriétés
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIPJUQQGGUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)